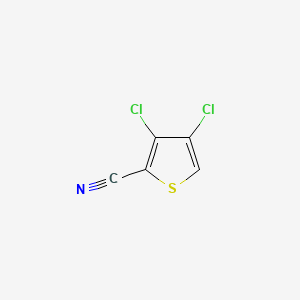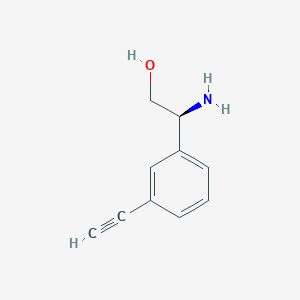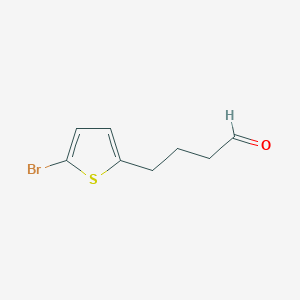
4-(5-Bromothiophen-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-2-yl)butanal is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol . It features a bromine-substituted thiophene ring attached to a butanal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)butanal typically involves the bromination of thiophene followed by a formylation reaction. One common method is the bromination of thiophene to produce 5-bromothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling
Major Products Formed
Oxidation: 4-(5-Bromothiophen-2-yl)butanoic acid
Reduction: 4-(5-Bromothiophen-2-yl)butanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
4-(5-Bromothiophen-2-yl)butanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)butanal depends on its specific application and the molecular targets involvedThe bromine and aldehyde functional groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)benzonitrile
- 4-(5-Bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d’]bis([1,2,3]triazole)-6-ium-5-ide
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4-(5-Bromothiophen-2-yl)butanal is unique due to its specific combination of a bromine-substituted thiophene ring and an aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various complex molecules .
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)butanal |
InChI |
InChI=1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2 |
InChI Key |
PVXBMQOITDFZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


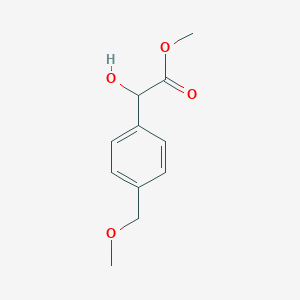
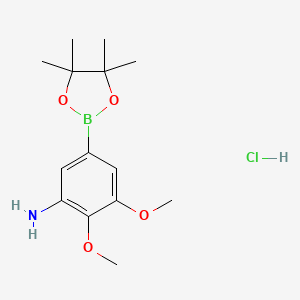
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
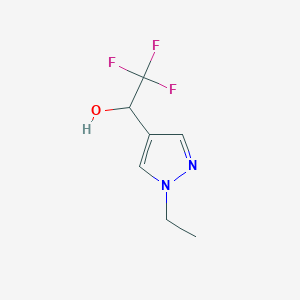

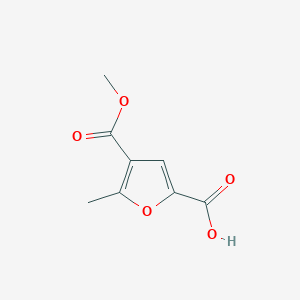
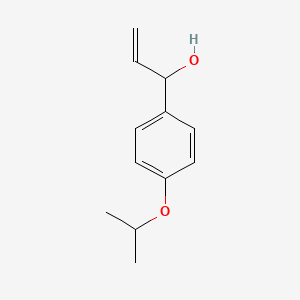
![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
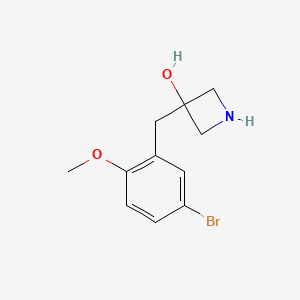
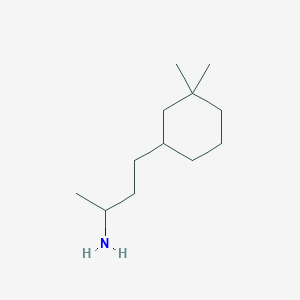
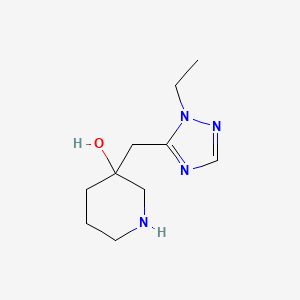
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
